molecular formula C15H18N2O4 B5056454 Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5056454
M. Wt: 290.31 g/mol
InChI Key: NMIRIOAQKKMURM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the target compound) is a Biginelli-derived dihydropyrimidinone (DHPM) with a 4-hydroxyphenyl substituent at the C4 position. DHPMs are renowned for their diverse pharmacological properties, including anticancer, antihypertensive, and calcium channel modulation activities . This article provides a systematic comparison of the target compound with structurally similar analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

ethyl 6-(4-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-14(19)12-9(2)17(3)15(20)16-13(12)10-5-7-11(18)8-6-10/h5-8,13,18H,4H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIRIOAQKKMURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of tetrahydropyrimidine derivatives. Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the compound's efficacy against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines using the MTT assay. Results demonstrated that the compound induced significant cell death compared to standard chemotherapeutic agents like Cisplatin. The mechanism involved apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A-54912.5Apoptosis via caspase activation
HepG-215.0Cell cycle arrest at G1 phase

Anti-mycobacterial Activity

The compound has also been investigated for its anti-mycobacterial properties. A series of tetrahydropyrimidine derivatives were synthesized and screened against Mycobacterium tuberculosis.

Case Study:
Research indicated that derivatives of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine exhibited varying degrees of anti-mycobacterial activity. One derivative was found to be significantly more potent than standard drugs such as Ethambutol and Ciprofloxacin .

Table 2: Anti-mycobacterial Activity

CompoundMIC (µg/mL)Comparison DrugMIC (µg/mL)
Ethyl 4-(4-hydroxyphenyl)...8Ethambutol32
Ethyl 7-Methyl...16Ciprofloxacin64

Synthesis and Structure Activity Relationship

The synthesis of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine involves a multi-component reaction that allows for the introduction of various substituents to enhance biological activity.

Synthesis Method:
The synthesis typically involves a Biginelli-type reaction where phenolic compounds are reacted with ethyl acetoacetate and urea or thiourea under acidic conditions. This method facilitates the formation of the pyrimidine ring structure essential for biological activity .

Mechanism of Action

The mechanism of action of ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydropyrimidine ring can interact with nucleic acids, affecting DNA or RNA function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound’s 4-hydroxyphenyl group distinguishes it from analogs with halogenated, nitrated, or alkoxy-substituted aryl rings. Key structural analogs include:

Compound ID C4 Substituent Additional Modifications Reference
Target Compound 4-hydroxyphenyl None
4a () 2-chlorophenyl -
4d () 2-chloro-5-nitrophenyl Nitro group at C5 of phenyl
4-hydroxy-3-methoxyphenyl Methoxy at C3 of phenyl
4-methoxyphenyl Methoxy at C4 of phenyl
4-bromophenyl Thioxo group at C2
  • Electron-Donating vs.
  • Steric and Electronic Effects : Methoxy groups (e.g., ) introduce steric bulk and moderate electron donation, influencing both synthesis yields and molecular packing .

Physicochemical and Spectroscopic Properties

Melting Points and Stability:
  • The target compound forms a monohydrate stabilized by O–H⋯O and N–H⋯O hydrogen bonds, contributing to its crystalline stability .
  • Chloro and nitro analogs (e.g., 4a, 4d) exhibit higher melting points (215°C and 128°C, respectively), correlating with substituent polarity and packing efficiency .
IR and NMR Data:
  • IR Spectroscopy : Esters and amides in DHPMs show ν(C=O) stretches at 1680–1710 cm⁻¹ (ester) and 1610–1635 cm⁻¹ (amide). The target compound’s hydroxyl group may broaden these peaks due to hydrogen bonding .
  • 1H NMR : Aromatic protons in the target compound’s 4-hydroxyphenyl group resonate at ~6.5–7.5 ppm, distinct from chloro (δ ~7.8–8.2 ppm) and methoxy (δ ~6.8–7.2 ppm) analogs .

Crystallographic and Molecular Packing

The target compound’s crystal structure reveals dihedral angles of 87.3° (phenyl ring) and 75.9° (ester group), with hydrogen bonds stabilizing the lattice . In contrast, bromophenyl analogs () exhibit altered packing due to larger atomic radii and weaker hydrogen bonds .

Biological Activity

Ethyl 4-(4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H16N2O4C_{14}H_{16}N_{2}O_{4} with a molecular weight of approximately 276.29 g/mol. Its structure features a tetrahydropyrimidine ring substituted with a hydroxyphenyl group and ethyl ester functionality, which contribute to its biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities:

  • Antioxidant Activity : The presence of the hydroxyphenyl group is associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, indicating potential applications in treating infections.
  • Anticancer Potential : Preliminary research suggests that it may inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a study published by Nayak et al., the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxic effects with IC50 values indicating effective concentrations that inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis induction
HeLa12.5Cell cycle arrest

Q & A

Q. Basic Screening

  • In vitro kinase assays : Measure IC50_{50} values using ADP-Glo™ Kinase Assay kits (e.g., against CDK2 or EGFR kinases) .
  • Anti-inflammatory testing : ELISA-based quantification of TNF-α/IL-6 suppression in LPS-induced macrophages .

Q. Advanced Mechanistic Studies

  • Molecular docking : Use AutoDock Vina to predict binding interactions with kinase ATP pockets (e.g., PDB: 1ATP) .
  • SAR (Structure-Activity Relationship) : Modify the hydroxyphenyl or ester group to assess impact on potency .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK) .

How can researchers address low yields or impurities during scale-up of the synthesis?

Q. Basic Troubleshooting

  • Low yields : Increase catalyst loading (up to 15 mol%) or extend reaction time (12–24 hrs) .
  • Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

Q. Advanced Process Chemistry

  • PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • QbD (Quality by Design) : Define Critical Quality Attributes (CQAs) for purity (>98%) and optimize Critical Process Parameters (CPPs) .

What analytical techniques are critical for confirming the compound’s stability under physiological conditions?

Q. Basic Stability Profiling

  • HPLC-UV : Monitor degradation in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) over 24 hrs .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .

Q. Advanced Degradation Studies

  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) or oxidative stress (H2_2O2_2) to predict shelf-life .

How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

Q. Basic Predictions

  • ADMET : Use SwissADME to estimate logP (∼2.5), solubility (LogS ≈ -4.2), and CYP450 inhibition .
  • Bioavailability Radar : Assess drug-likeness based on polarity and molecular weight (<500 Da) .

Q. Advanced Simulations

  • MD (Molecular Dynamics) : Simulate blood-brain barrier penetration (e.g., Desmond with CHARMM36 force field) .
  • PBPK Modeling : GastroPlus® to predict plasma concentration-time profiles .

What strategies are effective in resolving contradictions between in vitro and in vivo activity data?

Q. Basic Validation

  • Dose-response alignment : Compare in vitro IC50_{50} values with in vivo ED50_{50} in rodent models .
  • Plasma protein binding assays : Use equilibrium dialysis to assess free fraction availability .

Q. Advanced Translational Research

  • Metabolite ID : HRMS to detect active metabolites (e.g., hydroxylation at the 4-hydroxyphenyl group) .
  • PK/PD modeling : Phoenix WinNonlin® to correlate exposure and efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.